molecular formula C20H19N5O2 B10981938 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10981938
M. Wt: 361.4 g/mol
InChI Key: YTHWLOISCBIXML-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a synthetic small molecule featuring a pyrido[2,3-d]pyrimidin-4-one core linked to a 1-methyl-1H-indole-2-carboxamide group. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are recognized in medicinal chemistry as privileged scaffolds capable of providing ligands for a variety of biological receptors . The structural similitude of this heterocyclic system to purine bases found in DNA and RNA allows for potential interactions with adenine-binding sites, particularly in protein kinases . Researchers are increasingly interested in such structures, as evidenced by the growing number of scientific publications and patents, with over 20,000 pyrido[2,3-d]pyrimidin-7(8H)-one derivatives described in the literature . The primary research applications for this compound are anticipated in the areas of oncology and kinase biology. Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant potential as ATP-mimetic kinase inhibitors . For instance, specific 6-arylsulfonyl pyridopyrimidinone analogs have been identified as highly potent and selective inhibitors of Polo-like kinase 2 (PLK2), inducing apoptosis in human tumor cell lines at nanomolar concentrations and showing efficacy in inhibiting tumor growth in vivo . The presence of the indole carboxamide moiety in this particular compound may further modulate its selectivity and binding affinity towards specific kinase targets, making it a valuable chemical probe for investigating signaling pathways and oncogene addiction in cancer models . This product is intended for research and development applications only, exclusively for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human use. All information presented is for informational purposes only and is not intended to imply a specific licensed use.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-13-23-18-15(7-5-9-21-18)20(27)25(13)11-10-22-19(26)17-12-14-6-3-4-8-16(14)24(17)2/h3-9,12H,10-11H2,1-2H3,(H,22,26)

InChI Key

YTHWLOISCBIXML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C

Origin of Product

United States

Preparation Methods

Pyrido[2,3-d]pyrimidine Core Synthesis

The pyrido[2,3-d]pyrimidine ring is synthesized via cyclization or Knoevenagel condensation . A representative pathway includes:

  • Aldehyde preparation : A pyrimidine precursor (e.g., 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid) is reduced to an aldehyde using lithium aluminum hydride (LiAlH₄) followed by oxidation with manganese(IV) oxide (MnO₂) .

  • Condensation : The aldehyde reacts with an active methylene compound (e.g., arylsulfonylacetic acid) in the presence of benzylamine to form the pyrido[2,3-d]pyrimidine core.

  • Oxidation : Methyl sulfides are oxidized to sulfoxides using m-chloroperbenzoic acid (m-CPBA) , enabling further functionalization.

Table 1: Pyrido Core Synthesis Conditions

StepReagents/ConditionsYieldSource
Aldehyde preparationLiAlH₄ reduction, MnO₂ oxidation65–75%
Knoevenagel condensationArylsulfonylacetic acid, benzylamine60–70%
Oxidationm-CPBA, CH₂Cl₂, 0°C to RT80–85%

Indole-2-Carboxamide Preparation

The indole-2-carboxamide moiety is synthesized via peptide coupling :

  • Carboxylic acid synthesis : Indole-2-carboxylic acid is prepared by saponification of a methyl ester using NaOH or LiOH .

  • Activation : The acid is activated as an acid chloride (using SOCl₂ or COCl₂) or an active ester (using EDC/HOBt or HATU).

  • Amine coupling : The activated acid reacts with the ethyl-linked pyrido amine in DMF or DCM with a base (e.g., triethylamine ).

Table 2: Indole Carboxamide Coupling

StepReagents/ConditionsYieldSource
SaponificationNaOH, MeOH/H₂O, reflux85–90%
Ester activationEDC, HOBt, DMF, RT70–75%
Amide bond formationEthyl-pyridoamine, DMAP, DMF, 0°C to RT65–70%

N-Methylation of Indole Amine

The indole amine is methylated using methyl iodide (CH₃I) or dimethyl sulfate (DMS) in the presence of a base (e.g., NaH or K₂CO₃ ):

  • Protection : The amine may be temporarily protected (e.g., as a Boc carbamate) to prevent side reactions.

  • Methylation : CH₃I is added in THF or DMF , followed by purification via column chromatography.

Table 3: N-Methylation Conditions

StepReagents/ConditionsYieldSource
MethylationCH₃I, NaH, THF, 0°C to RT80–85%
Deprotection (if needed)TFA, DCM, RT95%

Reaction Optimization

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

  • Temperature control : Low temperatures (0°C to RT) minimize side reactions during sensitive steps.

  • Catalysts : Use of DMAP or HOBt accelerates amide bond formation.

Data Tables and Comparative Analysis

Table 4: Comparative Synthesis Methods

MethodKey StepsYieldAdvantagesLimitationsSource
Convergent synthesisPyrido core + indole carboxamide coupling50–60%Scalable, modularMulti-step, low purity
Linear synthesisSequential functionalization40–50%Simplified workflowHigh cost, low efficiency
Flow chemistryContinuous flow reactors70–75%High purity, reduced side reactionsSpecialized equipment

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the pyrido[2,3-d]pyrimidine core can yield dihydropyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class can inhibit key enzymes involved in cancer proliferation. Specifically, 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism.

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study demonstrated that derivatives similar to this compound effectively inhibited DHFR activity in vitro, leading to reduced proliferation of cancer cells .
  • Cell Line Studies : The National Cancer Institute (NCI) evaluated the compound against various human tumor cell lines, revealing significant cytotoxicity with mean growth inhibition values indicating potential for further development .

Neuroprotective Effects

The indole component is often linked to neuroprotective effects. Research has suggested that compounds with indole structures can modulate neurotransmitter levels and exhibit antidepressant activity.

Case Studies

  • Behavioral Studies : In animal models, compounds with similar indole structures improved cognitive function and reduced depressive-like behaviors .
  • Molecular Docking Studies : Molecular docking studies indicated strong binding affinities to serotonin receptors, suggesting potential applications in treating mood disorders .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. The presence of the pyrido[2,3-d]pyrimidine moiety contributes to its ability to disrupt microbial growth.

Case Studies

  • Antimicrobial Screening : Laboratory tests confirmed that derivatives of this compound inhibited growth in several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : Combinations with other antimicrobial agents showed enhanced efficacy, indicating potential for use in combination therapies .

Synthesis and Modification

The synthesis of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step reactions that can be optimized using ultrasound-assisted methods to improve yields and reduce reaction times .

Synthetic Pathway Overview

  • Starting Materials : Indole derivatives and pyrido[2,3-d]pyrimidine precursors.
  • Reactions :
    • Nucleophilic substitutions at the carboxamide group.
    • Modifications involving the indole moiety.

Potential Derivatives

The ability to modify the carboxamide group opens avenues for creating derivatives with enhanced biological properties. For example:

Compound NameStructural FeaturesBiological Activity
1-Methyl-N-(4-methoxyphenyl)-N-(pyridin-4-yl)methanaminePyridine moietyAnticancer activity
6-Amino-5-methylpyrido[3,2-d]pyrimidin-4-onePyrido[3,2-d]pyrimidineDihydrofolate reductase inhibition
N-(4-chlorophenyl)-N'-(pyridin-3-yl)ureaUrea linkageAntimicrobial properties

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyrido[2,3-d]pyrimidine core can inhibit tyrosine kinases and cyclin-dependent kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several patented and reported molecules. Below is a comparative analysis based on available

Compound Name Core Structure Substituents Key Functional Groups
1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide (Target) Pyrido[2,3-d]pyrimidin-4-one 1-methylindole-2-carboxamide ethyl linker; 2-methyl group on pyrimidinone Carboxamide, pyrimidinone, indole
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide (Compound 4, EP 3 953 330 B1) Indole-2-carboxamide 4-methoxyindole; leucine-pyrrolidinone backbone; cyano group Carboxamide, pyrrolidinone, methoxyindole
(R)-N-(2-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)-1-...pyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)pyrrolidine-2-carboxamide (7h) Pyrimido[4,5-d]pyrimidin-2-one Dimethylamino-pentanoyl chain; substituted benzoyl-valine-pyrrolidine Pyrimido-pyrimidinone, valine-pyrrolidine

Biological Activity

1-Methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor . This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15N5O2C_{16}H_{15}N_{5}O_{2}, with a molecular weight of 309.32 g/mol. Its structure features a fused heterocyclic arrangement combining pyridine and pyrimidine rings, contributing to its diverse biological activities.

The primary mechanism of action for this compound involves its ability to inhibit tyrosine kinases by binding to the ATP-binding site. This inhibition disrupts phosphorylation events critical for cell signaling pathways, particularly those related to cell proliferation and survival. Such mechanisms position the compound as a promising candidate in cancer therapeutics and other diseases characterized by dysregulated kinase activity.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptotic cell death in tumor cells by blocking cell cycle progression during mitosis .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological Activity
7ao Contains a pyridopyrimidine coreSelective inhibitor of PLK2; induces apoptosis
PD-173955 Tyrosine-protein kinase inhibitorTargets transforming protein Abl
TAK-733 Kinase activity against MEK and ERKAntitumor agent

This comparative analysis underscores the significance of specific structural features in determining biological activity.

Case Study 1: Inhibition of Tumor Cell Growth

A study investigated the effects of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells, with an IC50 value in the low micromolar range. The mechanism involved the induction of apoptosis through activation of caspase pathways .

Case Study 2: Targeting Specific Kinases

Another research effort focused on the specificity of this compound against a panel of kinases. The results showed that it selectively inhibited certain tyrosine kinases involved in oncogenic signaling pathways, demonstrating its potential as a targeted therapy for cancers with specific genetic alterations .

Synthesis and Development

The synthesis of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions designed to construct the complex heterocyclic framework. The synthetic pathway emphasizes the importance of functional group positioning for enhancing biological activity.

Q & A

Q. What are the standard synthesis protocols for 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Use of solvents like ethanol or toluene to facilitate cyclization (yield optimization up to 35% reported in similar pyrido-pyrimidine derivatives) .
  • Temperature control (e.g., 60–80°C) and pH adjustment to stabilize intermediates .
  • Purification via column chromatography, achieving HPLC purity >98% .
    For optimization, employ Design of Experiments (DoE) to evaluate solvent polarity, catalyst loading, and reaction time. Statistical methods like response surface methodology can reduce experimental trials while maximizing yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : Key proton signals (e.g., δ 11.55 ppm for indole NH, δ 2.23 ppm for methyl groups) confirm structural motifs .
  • LC-MS/HPLC : Validate molecular weight (e.g., ESIMS m/z 392.2) and purity (>98%) .
  • FT-IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and amide bonds at ~3300 cm⁻¹ .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to determine λmax absorption .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring to track decomposition products .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

  • The pyrido-pyrimidin-4-one core undergoes nucleophilic attack at the carbonyl group .
  • The indole NH and ethyl linker enable alkylation or acylation for SAR studies .
  • Use protecting groups (e.g., Boc for amines) during multi-step syntheses to prevent side reactions .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of pyrido-pyrimidine ring formation?

  • Apply density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Use molecular dynamics simulations to study solvent effects on reaction pathways .
  • Compare computed intermediates with experimental LC-MS/MS fragmentation patterns .

Q. How can computational docking and molecular modeling guide structure-activity relationship (SAR) studies?

  • Dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • Analyze electrostatic potential maps to optimize substituent polarity for enhanced target engagement .
  • Validate models with in vitro IC50 data, correlating computational ΔG values with experimental inhibition .

Q. How can contradictory bioactivity data across assays be resolved?

  • Conduct meta-analysis of dose-response curves to identify assay-specific artifacts (e.g., solvent interference) .
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
  • Evaluate metabolic stability in microsomal assays to rule out off-target effects from degradation byproducts .

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?

  • Single-crystal X-ray diffraction: Optimize crystal growth via vapor diffusion in DMSO/water mixtures. Reported R-factors <0.054 ensure accuracy .
  • Compare experimental bond lengths/angles with DFT-optimized geometries to validate tautomeric forms .

Q. How can reaction scalability challenges in multi-step syntheses be addressed?

  • Implement continuous flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .
  • Use process analytical technology (PAT) for real-time monitoring of intermediates via inline FT-IR .
  • Troubleshoot purification bottlenecks with membrane separation technologies (e.g., nanofiltration) .

Q. What strategies validate the compound’s selectivity across related biological targets?

  • Profile against panels of 100+ kinases or GPCRs using competitive binding assays .
  • Apply chemoproteomics (e.g., affinity-based protein profiling) to identify off-target interactions .
  • Cross-validate with CRISPR-Cas9 knockout models to confirm target-specific phenotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.